6-(Benzyloxy)pyridine-3-carbonitrile
Overview
Description
6-(Benzyloxy)pyridine-3-carbonitrile is a unique chemical compound with the empirical formula C13H10N2O . It has a molecular weight of 210.23 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is denoted by the Hill Notation: C13H10N2O . The MDL number is MFCD09939067 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of approximately 368.2° C at 760 mmHg . The compound has a predicted density of approximately 1.2 g/cm^3 and a refractive index of n 20D 1.60 .Scientific Research Applications
Synthesis and Molecular Docking
Pyridine and fused pyridine derivatives have been synthesized and subjected to in silico molecular docking screenings, revealing moderate to good binding energies on target proteins, indicating their potential in drug discovery and molecular biology research (Flefel et al., 2018).
Crystal Structure Determination
The crystal structures of certain pyridine derivatives have been determined, providing valuable information on their molecular configurations and contributing to the field of crystallography and material science (Moustafa & Girgis, 2007).
Chemical Transformations under Nucleophilic Conditions
Studies on the chemical reactivity of pyridine carbonitriles towards nucleophilic reagents have led to the synthesis of a variety of heterocyclic systems, expanding the toolbox of synthetic chemistry for creating novel compounds (Ibrahim & El-Gohary, 2016).
Novel Synthesis Protocols
Innovative synthesis protocols for pyridine derivatives have been developed, showcasing the advancement in synthetic methodologies that allow for the efficient creation of complex molecules (Patil & Mahulikar, 2013).
Antimicrobial and Anticancer Activities
Research into pyridine derivatives has also explored their antimicrobial and anticancer activities, highlighting the potential of these compounds in the development of new therapeutic agents (Elewa et al., 2021).
Antioxidant Activity
The antioxidant activities of novel fused heterocyclic compounds derived from pyridine derivatives have been investigated, contributing to the understanding of their potential health benefits (Salem et al., 2015).
Properties
IUPAC Name |
6-phenylmethoxypyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-8-12-6-7-13(15-9-12)16-10-11-4-2-1-3-5-11/h1-7,9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNCJLHDANUPGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC=C(C=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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